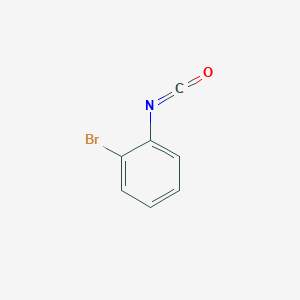

2-Bromophenyl isocyanate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-isocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNO/c8-6-3-1-2-4-7(6)9-5-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOOVAYJIVMBWPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N=C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10166606 | |

| Record name | 2-Bromophenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10166606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1592-00-3 | |

| Record name | 2-Bromophenyl isocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001592003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromophenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10166606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-2-isocyanatobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Authored by a Senior Application Scientist

An In-depth Technical Guide to 2-Bromophenyl Isocyanate for Advanced Research and Development

This guide provides an in-depth exploration of this compound, a pivotal reagent in modern organic synthesis and drug discovery. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond basic data to offer actionable insights grounded in established chemical principles and field-proven applications. We will delve into its core properties, reactivity, synthesis, and critical applications, with a focus on the causal relationships that govern its utility in complex molecular design.

Core Chemical Identity and Properties

This compound is an aromatic isocyanate featuring a bromine atom positioned ortho to the highly reactive isocyanate functional group. This specific substitution pattern imparts unique steric and electronic properties that are instrumental in its synthetic applications.

Chemical Identifiers

A comprehensive list of identifiers is crucial for accurate sourcing, registration, and data retrieval.

| Identifier | Value | Source(s) |

| CAS Number | 1592-00-3 | [1][2][3][4][5] |

| Molecular Formula | C₇H₄BrNO | [1][2][3][4][5] |

| Molecular Weight | 198.02 g/mol | [1][5][6][7] |

| IUPAC Name | 1-Bromo-2-isocyanatobenzene | [3][4][8] |

| InChI Key | GOOVAYJIVMBWPP-UHFFFAOYSA-N | [1][3][4][6] |

| SMILES | BrC1=CC=CC=C1N=C=O | [1][3][4][6] |

| MDL Number | MFCD00001995 | [1][5][6] |

Physicochemical Properties

The physical properties of this compound dictate its handling, reaction conditions, and purification procedures. It is a liquid at room temperature with a pungent odor.[7]

| Property | Value | Source(s) |

| Appearance | Clear colorless to pale yellow liquid | [3][4][7] |

| Density | 1.607 g/mL at 25 °C | [1][6][7] |

| Boiling Point | 56-58 °C at 0.05 mmHg | [1][6] |

| Refractive Index (n20/D) | 1.5838 | [1][6] |

| Flash Point | 108 °C (226.4 °F) - closed cup | [1] |

Synthesis of this compound

While commercially available, understanding the synthesis of this compound is valuable for process development and impurity profiling. The most common laboratory and industrial methods involve the reaction of 2-bromoaniline with phosgene or a phosgene equivalent.

A safer, modern approach utilizes triphosgene (bis(trichloromethyl) carbonate) as a solid, more easily handled phosgene source.[9] The reaction proceeds by converting the primary amine of 2-bromoaniline into the isocyanate.

Conceptual Synthesis Workflow

Sources

- 1. 异氰酸 2-溴苯酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. synquestlabs.com [synquestlabs.com]

- 3. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. This compound [oakwoodchemical.com]

- 6. 异氰酸 2-溴苯酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. m.indiamart.com [m.indiamart.com]

- 8. This compound - High purity | EN [georganics.sk]

- 9. Organic Syntheses Procedure [orgsyn.org]

2-Bromophenyl Isocyanate: A Comprehensive Technical Guide to a Versatile Reagent in Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This guide provides an in-depth technical overview of 2-Bromophenyl isocyanate, a key reagent in synthetic chemistry. With a molecular weight of 198.02 g/mol , this compound serves as a critical building block for a diverse range of molecular architectures, primarily through the versatile reactivity of its isocyanate functional group.[1] This document, intended for researchers and drug development professionals, details the compound's core physicochemical properties, explores the mechanistic basis of its reactivity, outlines its applications in medicinal chemistry, and provides rigorous protocols for its safe handling, storage, and use in a laboratory setting. By synthesizing technical data with practical, field-proven insights, this guide aims to equip scientists with the knowledge required to effectively and safely leverage this compound in their research endeavors.

Core Physicochemical Properties

This compound (CAS No: 1592-00-3) is a halogenated aromatic isocyanate.[2] Its molecular structure, featuring an electrophilic isocyanate group ortho to a bromine atom on a benzene ring, dictates its unique reactivity and utility in organic synthesis. The precise molecular weight and other essential physical properties are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 198.02 g/mol | [1][3] |

| Molecular Formula | C₇H₄BrNO | [1][2][4] |

| CAS Number | 1592-00-3 | [2] |

| Appearance | Clear, colorless to pale yellow liquid | [1][4] |

| Density | 1.607 g/mL at 25 °C | [1] |

| Boiling Point | 56-58 °C at 0.05 mmHg | |

| Refractive Index | n20/D 1.5838 | |

| Synonyms | 1-Bromo-2-isocyanatobenzene, Isocyanic Acid 2-Bromophenyl Ester | [2][3] |

The Isocyanate Functional Group: A Hub of Reactivity

The synthetic utility of this compound is anchored in the pronounced electrophilicity of the isocyanate (-N=C=O) group's central carbon atom. This reactivity is a direct result of the cumulative electron-withdrawing effects of the adjacent nitrogen and oxygen atoms. This electronic arrangement makes the isocyanate group an excellent target for a wide array of nucleophiles, a characteristic that is fundamental to its role in constructing more complex molecules.

The primary reactions involve nucleophilic attack on the carbonyl carbon, leading to the formation of stable addition products.

-

Reaction with Amines: Primary and secondary amines react rapidly with the isocyanate to form substituted ureas. This reaction is highly efficient and is a cornerstone of many synthetic strategies in drug discovery for creating compounds that can act as hydrogen bond donors and acceptors, crucial for target binding.

-

Reaction with Alcohols: Alcohols react to form carbamates (urethanes). While generally slower than the reaction with amines, this process can be readily catalyzed by tertiary amines or organotin compounds.[5]

-

Reaction with Water: Water acts as a nucleophile, leading to the formation of an unstable carbamic acid intermediate. This intermediate rapidly decarboxylates to yield a primary amine (2-bromoaniline) and carbon dioxide.[6] The newly formed amine is itself a potent nucleophile and can react with another molecule of the isocyanate to form a symmetrical diaryl urea byproduct. This high reactivity with water necessitates the use of anhydrous conditions during storage and reactions.[2][6]

Caption: General reactivity pathways of this compound.

Applications in Medicinal Chemistry and Drug Discovery

This compound is a valuable reagent for generating libraries of compounds for biological screening. Its predictable reactivity allows for the systematic modification of lead compounds to explore structure-activity relationships (SAR).[7] The resulting urea and carbamate linkages are common motifs in pharmacologically active molecules.

The presence of the bromine atom is also synthetically significant. It provides a handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the rapid diversification of molecular scaffolds after the initial urea or carbamate formation.

Notable applications include its use in the synthesis of:

-

Kinase Inhibitors: Many potent kinase inhibitors feature a diphenylurea core, which can be readily synthesized using substituted phenyl isocyanates.

-

Receptor Antagonists: It has been employed in the discovery of potent antagonists for targets such as the TRPV1 and CXCR2 chemokine receptors.

-

Antiviral and Antiparasitic Agents: Isocyanide-based multicomponent reactions, which can utilize isocyanate precursors, are powerful tools for generating novel heterocyclic structures with potential therapeutic applications against infectious diseases.[8]

Experimental Protocol: Synthesis of a Substituted Urea

This protocol provides a representative workflow for the reaction of this compound with a generic primary amine to form a substituted urea. This procedure is a self-validating system; successful execution relies on the strict exclusion of moisture and careful monitoring of the reaction's progress.

Objective: To synthesize N-(2-bromophenyl)-N'-(alkyl/aryl)urea.

Materials:

-

This compound (1.0 eq)

-

Primary amine (e.g., aniline or benzylamine) (1.0 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Nitrogen or Argon gas supply

-

Oven-dried glassware (round-bottom flask, dropping funnel, condenser)

-

Magnetic stirrer and stir bar

Step-by-Step Methodology

-

Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (e.g., at 120 °C for at least 4 hours) and allowed to cool to room temperature under a stream of inert gas (N₂ or Ar). This step is critical to prevent the isocyanate from reacting with adsorbed water.[6]

-

Reagent Setup: In the dried round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 eq) in the chosen anhydrous solvent.

-

Isocyanate Addition: Dissolve this compound (1.0 eq) in a separate portion of the anhydrous solvent and transfer it to the dropping funnel.

-

Reaction Execution: Add the isocyanate solution dropwise to the stirred amine solution at room temperature. The causality for the dropwise addition is to maintain control over the reaction temperature, as the formation of the urea bond is often exothermic.

-

Reaction Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC). The disappearance of the starting amine is a reliable indicator of reaction completion. Most reactions of this type are complete within 1-3 hours at room temperature.

-

Workup & Isolation:

-

Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

-

The resulting crude solid is often the desired urea product, which may precipitate directly from the reaction mixture.

-

If necessary, purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

-

Caption: Workflow for a typical urea synthesis using this compound.

Safety, Handling, and Storage

This compound is a hazardous chemical that requires strict safety protocols. Its toxicity profile is dominated by its reactivity, particularly as a respiratory and skin sensitizer.[2][9]

Hazard Summary

| Hazard Classification | Description | GHS Pictograms |

| Acute Toxicity | Toxic if inhaled, Harmful if swallowed.[2][9] | GHS06 (Skull and Crossbones), GHS07 (Exclamation Mark) |

| Irritation | Causes serious eye irritation and skin irritation.[2][9] | GHS07 (Exclamation Mark) |

| Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled.[2][9] | GHS08 (Health Hazard) |

| Target Organ Toxicity | May cause respiratory irritation.[2][9] | GHS07 (Exclamation Mark) |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: All manipulations must be performed in a certified chemical fume hood to prevent inhalation of vapors.[2] An emergency eye wash station and safety shower must be immediately accessible.[2]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[2]

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile) and inspect them before use.

-

Skin and Body Protection: Wear a lab coat and appropriate protective clothing.[2]

-

Respiratory Protection: In case of inadequate ventilation, a respirator with an appropriate filter (e.g., type ABEK) is necessary.

-

Storage and Disposal

-

Storage Conditions: Store in a tightly sealed container in a cool (2-8 °C), dry, and well-ventilated area under an inert atmosphere (e.g., nitrogen or argon).[2] The compound is moisture-sensitive, and exposure to water will lead to degradation and pressure buildup (from CO₂ evolution) in the container.[2][10]

-

Incompatibilities: Keep away from water, alcohols, amines, acids, strong bases, and strong oxidizing agents.[2]

-

Disposal: Dispose of waste in accordance with local, regional, and national regulations. Unused material should be treated as hazardous waste and handled by a licensed disposal company.[2]

Conclusion

This compound is a powerful and versatile reagent whose value is defined by the predictable and efficient reactivity of its isocyanate moiety. With a molecular weight of 198.02 g/mol , it provides a gateway to a vast chemical space, particularly in the synthesis of ureas and carbamates for pharmaceutical and materials science applications. Its utility, however, is matched by its hazardous nature. A thorough understanding of its chemical properties, coupled with strict adherence to safety and handling protocols, is paramount for its successful and safe implementation in research and development.

References

-

Georganics. (n.d.). This compound - High purity. Retrieved from Georganics. [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from MySkinRecipes. [Link]

-

IndiaMART. (n.d.). This compound. Retrieved from IndiaMART. [Link]

-

3M. (2022). Safety Data Sheet. Retrieved from 3M. [Link]

- Google Patents. (n.d.). US4749806A - Process for the synthesis of isocyanates and of isocyanate derivatives.

-

Tsai, J. H., Takaoka, L. R., Powell, N. A., & Nowick, J. S. (2002). Synthesis of Amino Acid Ester Isocyanates: Methyl (S)-2-Isocyanato-3-phenylpropanoate. Organic Syntheses, 78, 220. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of isocyanates. Retrieved from Organic Chemistry Portal. [Link]

-

Dömling, A. (2025). Isocyanide-based multicomponent reactions in drug discovery. Drug Discovery Today: Technologies. [Link]

-

Patsnap. (2025). The Role of Isocyanates in Modern Pharmaceuticals. Retrieved from Patsnap. [Link]

-

Bacaloglu, R., Cotarca, L., Marcu, N., & Tölgyi, S. (1988). Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence of tertiary amines. Journal für Praktische Chemie, 330(4), 543-553. [Link]

Sources

- 1. indiamart.com [indiamart.com]

- 2. synquestlabs.com [synquestlabs.com]

- 3. This compound - High purity | EN [georganics.sk]

- 4. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence ob tertiary amines | Semantic Scholar [semanticscholar.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. This compound [myskinrecipes.com]

- 8. researchgate.net [researchgate.net]

- 9. fishersci.com [fishersci.com]

- 10. multimedia.3m.com [multimedia.3m.com]

A Comprehensive Technical Guide to 2-Bromophenyl Isocyanate: Properties, Reactivity, and Applications in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromophenyl isocyanate is a valuable and versatile reagent in modern organic synthesis, particularly within the realms of medicinal chemistry and drug development. Its unique combination of a reactive isocyanate moiety and a sterically demanding ortho-bromo substituent makes it an important building block for the construction of a diverse array of molecular architectures. This guide provides an in-depth exploration of the physical and chemical properties of this compound, its reactivity profile, and practical, field-proven insights into its application in the synthesis of key pharmacologically relevant scaffolds.

Core Physical and Chemical Properties

A thorough understanding of the physical properties of a reagent is fundamental to its safe and effective use in the laboratory. The key physicochemical characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄BrNO | [1][2] |

| Molecular Weight | 198.02 g/mol | [1] |

| Appearance | Clear, colorless to yellow liquid | [3] |

| Density | 1.607 g/mL at 25 °C | [1] |

| Boiling Point | 56-58 °C at 0.05 mmHg | [1] |

| Refractive Index | n20/D 1.5838 | [1] |

| Flash Point | 108 °C (closed cup) | [1] |

| CAS Number | 1592-00-3 | [1] |

| InChI Key | GOOVAYJIVMBWPP-UHFFFAOYSA-N | [1] |

| SMILES String | O=C=Nc1ccccc1Br | [1] |

Solubility Profile: While quantitative solubility data is not extensively reported, this compound is known to be soluble in common anhydrous organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile (ACN), and N,N-dimethylformamide (DMF). It is highly sensitive to moisture and will react with water and other protic solvents.

Safety, Handling, and Storage: A Self-Validating System

Due to its reactivity, this compound requires careful handling to ensure the safety of the researcher and the integrity of the compound.

Hazard Identification: this compound is classified as a hazardous substance. It is harmful if swallowed or inhaled and can cause skin and eye irritation. Crucially, it is a respiratory sensitizer, meaning inhalation may cause allergy or asthma symptoms.

Recommended Handling Procedures:

-

Engineering Controls: All manipulations should be conducted in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. For operations with a higher risk of aerosol formation, a respirator may be necessary.

-

Inert Atmosphere: Due to its moisture sensitivity, it is best handled under an inert atmosphere (e.g., nitrogen or argon).

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of moisture and incompatible materials such as acids, bases, alcohols, and amines. Refrigeration is recommended for long-term storage.

The Reactivity Landscape of this compound

The synthetic utility of this compound stems from the high electrophilicity of the central carbon atom in the isocyanate group (-N=C=O). This makes it highly susceptible to nucleophilic attack. The ortho-bromo substituent can influence the reactivity through steric hindrance and electronic effects, offering opportunities for selective transformations.

Reactions with Nucleophiles: The Foundation of its Utility

The primary mode of reaction for this compound is its interaction with nucleophiles. This reactivity is the cornerstone of its application in constructing complex molecules.

Caption: Reactivity of this compound with Common Nucleophiles.

-

Reaction with Amines to Form Ureas: The reaction with primary or secondary amines is typically rapid and exothermic, yielding substituted ureas. This is one of the most common applications of isocyanates in drug discovery, as the urea moiety is a key pharmacophore in many bioactive molecules.

-

Reaction with Alcohols to Form Urethanes (Carbamates): Alcohols react with this compound to form urethane linkages. This reaction is fundamental in polyurethane chemistry and is also utilized in the synthesis of various pharmaceutical agents.

-

Reaction with Thiols to Form Thiocarbamates: Thiols react in a similar fashion to alcohols, though the reaction may be slower, to produce thiocarbamates.

Experimental Protocols: Field-Proven Methodologies

The following protocols are representative of the practical application of this compound in a research setting. They are designed to be self-validating, with clear steps and rationales.

Synthesis of this compound from 2-Bromoaniline

The conversion of an aniline to an isocyanate is a fundamental transformation. While historically carried out with the highly toxic phosgene gas, the use of triphosgene, a solid phosgene equivalent, offers a safer alternative for laboratory-scale synthesis.[4][5]

Caption: Workflow for the Synthesis of this compound.

Materials:

-

2-Bromoaniline

-

Triphosgene

-

Triethylamine (Et₃N)

-

Anhydrous Dichloromethane (DCM)

-

Standard laboratory glassware, inert atmosphere setup

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 2-bromoaniline (1.0 eq) in anhydrous DCM.

-

Triphosgene Addition: In a separate flask, dissolve triphosgene (0.4 eq) in anhydrous DCM. Transfer this solution to the dropping funnel and add it dropwise to the stirred solution of 2-bromoaniline at 0 °C (ice bath).

-

Base Addition: After the addition of triphosgene is complete, add triethylamine (2.2 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C. The formation of a white precipitate (triethylamine hydrochloride) will be observed.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the N-H stretch of the amine and appearance of the characteristic isocyanate stretch around 2250-2270 cm⁻¹).

-

Work-up and Isolation: Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride. The filtrate is then concentrated under reduced pressure to yield the crude this compound. The product can be purified by vacuum distillation if necessary.

Causality Behind Experimental Choices:

-

The use of anhydrous solvent is critical to prevent the hydrolysis of triphosgene and the product isocyanate.

-

The reaction is performed at 0 °C initially to control the exothermic reaction between triphosgene and the amine.

-

Triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

Synthesis of a Disubstituted Urea: N-(2-bromophenyl)-N'-(4-methoxyphenyl)urea

This protocol exemplifies the utility of this compound in the synthesis of diaryl ureas, a common scaffold in kinase inhibitors and other therapeutic agents.[6][7]

Materials:

-

This compound

-

4-Methoxyaniline

-

Anhydrous Tetrahydrofuran (THF)

-

Standard laboratory glassware, inert atmosphere setup

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 4-methoxyaniline (1.0 eq) in anhydrous THF.

-

Isocyanate Addition: To the stirred solution of the amine, add a solution of this compound (1.0 eq) in anhydrous THF dropwise at room temperature.

-

Reaction and Product Formation: Stir the reaction mixture at room temperature for 2-3 hours. The formation of a precipitate is often observed.

-

Isolation: Collect the solid product by filtration, wash with a small amount of cold THF, and dry under vacuum to obtain the desired N,N'-disubstituted urea.

The Ugi Four-Component Reaction (U-4CR): A Gateway to Molecular Diversity

The Ugi reaction is a powerful multicomponent reaction that allows for the rapid assembly of complex molecules from simple starting materials. This compound can be utilized as the isocyanide component, providing a route to highly functionalized peptide-like structures.[3][8]

Caption: Schematic of the Ugi Four-Component Reaction.

Representative Protocol:

-

Imine Formation: In a round-bottom flask, dissolve the aldehyde (1.0 eq) and the amine (1.0 eq) in methanol (MeOH) and stir at room temperature for 30 minutes to facilitate imine formation.

-

Addition of Components: To the reaction mixture, add the carboxylic acid (1.0 eq) followed by this compound (1.0 eq).

-

Reaction: Stir the mixture at room temperature for 24-48 hours.

-

Work-up: Concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography to isolate the desired bis-amide product.

Conclusion

This compound is a powerful reagent for the synthesis of a wide range of nitrogen-containing compounds. Its well-defined reactivity, particularly with nucleophiles, makes it an indispensable tool for medicinal chemists and drug development professionals. By understanding its physical properties, handling requirements, and reactivity, researchers can confidently and safely employ this versatile building block to construct novel and complex molecular entities with potential therapeutic applications. The provided protocols offer a starting point for the exploration of its synthetic potential, with the underlying principles allowing for adaptation to a multitude of synthetic targets.

References

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 1592-00-3). Retrieved from [Link]

-

Amer, A. (2013). How to carry out synthesis of aromatic isocyanates using aromatic amine and triphosgene?. ResearchGate. Retrieved from [Link]

-

Supporting Information for Rhenium-Catalyzed C-H Aminocarbonylation of Azobenzenes with Isocyanates. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Georganics. (n.d.). This compound. Retrieved from [Link]

-

Nowick, J. S., et al. (2002). Synthesis of Amino Acid Ester Isocyanates: Methyl (S)-2-Isocyanato-3-phenylpropanoate. Organic Syntheses, 78, 220. Retrieved from [Link]

-

Sutherell, C. L., et al. (n.d.). Supporting Information: Aryl-linked Diphenylimidazolidin-2-ones as Non-Peptidic β-Strand Mimetics. The Royal Society of Chemistry. Retrieved from [Link]

-

Merck Index. (n.d.). p-Bromophenyl Isocyanate. Retrieved from [Link]

- Google Patents. (n.d.). Polyhalogenated phenyl isocyanate synthesis with excess phosgene and either triethylamine or tetramethylurea.

-

Dömling, A. (2013). Isocyanide-Based Multicomponent Reactions towards Cyclic Constrained Peptidomimetics. Polymers, 5(3), 993-1025. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ugi Reaction. Retrieved from [Link]

-

Sharma, P., et al. (2018). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules, 23(10), 2496. Retrieved from [Link]

-

Kurc, A., et al. (2020). Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application. International Journal of Molecular Sciences, 21(24), 9160. Retrieved from [Link]

-

Sharma, P., et al. (2018). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules, 23(10), 2496. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]

-

Popa, M. L., et al. (2023). 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. Molbank, 2023(1), M1531. Retrieved from [Link]

-

Dyer, E., et al. (1957). Mechanism of Isocyanate Reactions with Ethanol. Journal of the American Chemical Society, 79(24), 6723-6725. Retrieved from [Link]

-

Pápai, R., et al. (2019). Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. Molecules, 24(18), 3384. Retrieved from [Link]

-

Bacaloglu, R., et al. (1988). Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence of tertiary amines. Journal für Praktische Chemie, 330(4), 541-549. Retrieved from [Link]

-

El-Ghezal, L., et al. (2024). Isocyanate-based multicomponent reactions. RSC Advances, 14(1), 1-21. Retrieved from [Link]

-

Rosa, N. S., et al. (2024). Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization. Molecules, 29(23), 5459. Retrieved from [Link]

- Google Patents. (n.d.). Novel process for synthesis of heteroaryl-substituted urea compounds.

-

Al-Majid, A. M., et al. (2018). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 11), 1668-1672. Retrieved from [Link]

Sources

A Technical Guide to the Physicochemical Properties and Handling of 2-Bromophenyl Isocyanate for Research Applications

Abstract

2-Bromophenyl isocyanate is a pivotal reagent in modern organic synthesis, particularly within the realms of drug discovery and materials science. Its utility is derived from the highly reactive isocyanate moiety, which allows for the facile construction of ureas, carbamates, and other critical functional groups. However, this same reactivity, combined with its thermal sensitivity, presents unique challenges for its purification and characterization. This guide provides an in-depth analysis of the physicochemical properties of this compound, with a core focus on its boiling point. We elucidate the principles of reduced-pressure distillation as the required method for its purification, present a validated experimental protocol, and detail the compound's key reactive mechanisms. Furthermore, this document serves as a comprehensive manual for its safe handling, storage, and application, ensuring both experimental integrity and operator safety for researchers, chemists, and drug development professionals.

Introduction: The Role of this compound in Synthesis

This compound (CAS No. 1592-00-3) is an aromatic isocyanate featuring a bromine atom ortho to the isocyanate group. This structural arrangement offers synthetic chemists a dual-functional handle: the highly electrophilic isocyanate group for nucleophilic additions and the bromo-substituent for subsequent cross-coupling reactions. Its applications are notable in the synthesis of complex molecules, including dihydroindole urea derivatives and N,N'-diarylurea antagonists for critical biological targets like the CXCR2 chemokine receptor.[1] The successful use of this reagent is contingent upon a thorough understanding of its physical properties, chief among them being its boiling point, which dictates the conditions required for its purification.

Physicochemical Properties

The intrinsic properties of this compound are summarized below. The compound is a colorless to pale yellow liquid under standard conditions and is characterized by a pungent odor.[2] It is crucial to note its sensitivity to moisture, which can lead to degradation and unwanted side reactions.[3][4][5]

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄BrNO | [5][6] |

| Molecular Weight | 198.02 g/mol | [1][2] |

| CAS Number | 1592-00-3 | [1][3] |

| Appearance | Colorless to pale yellow liquid | [2][6] |

| Density | 1.607 g/mL at 25 °C | [1][5] |

| Refractive Index (n20/D) | 1.5838 | [1] |

| Flash Point | 108 °C (226.4 °F) - closed cup | [1][7] |

Analysis of the Boiling Point

A survey of available data reveals that the boiling point of this compound is exclusively reported under reduced pressure. This is a direct consequence of the compound's thermal lability. At atmospheric pressure, the temperature required to achieve boiling would likely lead to decomposition and polymerization of the highly reactive isocyanate functional group. Therefore, vacuum distillation is the mandatory technique for purification.

The reported boiling points vary with the applied vacuum, a relationship fundamental to the chemistry of thermally sensitive liquids.[8][9][10]

| Boiling Point | Pressure | Source(s) |

| 56-58 °C | 0.05 mmHg | [1] |

| 91-92 °C | 5 mmHg | [5] |

This data underscores the critical principle that a lower external pressure reduces the temperature at which the liquid's vapor pressure equals the external pressure, thereby enabling boiling without thermal degradation.[10]

The Principle and Practice of Reduced-Pressure Distillation

Reduced-pressure, or vacuum, distillation is an indispensable technique for purifying compounds that are unstable at their atmospheric boiling points. By lowering the pressure within the distillation apparatus, the boiling point of the liquid is significantly decreased.[8][9] This process is governed by the Clausius-Clapeyron relation, which describes the direct relationship between a liquid's vapor pressure and its temperature.

The following diagram illustrates a standard laboratory setup for the vacuum distillation of a thermally sensitive liquid like this compound. The inclusion of a cold trap is a critical safety and equipment preservation measure, preventing corrosive vapors from reaching and damaging the vacuum pump.

Caption: Standard laboratory setup for vacuum distillation.

Experimental Protocol: Purification by Vacuum Distillation

This protocol provides a self-validating methodology for the purification of this compound. All operations must be conducted within a certified chemical fume hood.

A. Pre-Distillation Setup & Safety:

-

Glassware Preparation: Ensure all glassware is meticulously dried in an oven (e.g., at 120 °C for 4 hours) and assembled while still warm under a stream of inert gas (Nitrogen or Argon) to prevent atmospheric moisture contamination.

-

System Assembly: Assemble the vacuum distillation apparatus as depicted in the diagram above. Use high-vacuum grease sparingly on all ground-glass joints to ensure a proper seal.

-

Safety Measures: Place a secondary container beneath the heating mantle. Prepare a cold trap using a dry ice/acetone or liquid nitrogen slush. Ensure the vacuum pump is connected via thick-walled vacuum tubing.

B. Distillation Procedure:

-

Charging the Flask: Charge the distilling flask with the crude this compound and a PTFE-coated magnetic stir bar. Do not fill the flask to more than two-thirds of its volume.

-

Initiating Vacuum: Turn on the coolant flow to the condenser. Begin stirring. Slowly and carefully apply vacuum to the system. Observe for any leaks and for controlled bumping of the liquid.

-

Heating: Once the target pressure (e.g., 0.05 mmHg) is stable, begin gently heating the distilling flask using the heating mantle.

-

Fraction Collection: Monitor the temperature at the distillation head. Collect and discard any initial low-boiling fractions (forerun). When the temperature stabilizes at the expected boiling point for the given pressure (e.g., 56-58 °C at 0.05 mmHg), switch to a clean receiving flask to collect the purified product.

-

Completion: Once the majority of the product has distilled or the temperature begins to fluctuate, stop the distillation by removing the heating mantle first. Allow the system to cool completely before slowly and carefully re-introducing inert gas to release the vacuum. Never release the vacuum on a hot system.

C. Post-Distillation Validation:

-

Characterization: Confirm the identity and purity of the distilled product.

-

FT-IR Spectroscopy: A strong, sharp absorption band around 2240-2270 cm⁻¹ is characteristic of the isocyanate (-N=C=O) stretch.

-

¹H NMR Spectroscopy: The spectrum should correspond to the expected aromatic proton signals for the 2-bromophenyl structure.[11]

-

-

Storage: Transfer the purified, moisture-sensitive product to a clean, dry, amber glass bottle with a tight-fitting cap, blanketed with inert gas. Store at 2-8 °C.[5]

Chemical Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from the high electrophilicity of the central carbon atom in the isocyanate group. This carbon is highly susceptible to attack by a wide range of nucleophiles, including amines, alcohols, and thiols. These reactions are typically rapid and high-yielding, forming stable urea, carbamate, and thiocarbamate linkages, respectively.[12][13] This reactivity is a cornerstone of its use in creating libraries of compounds for drug screening.[14]

Caption: General reaction of this compound with nucleophiles.

This isocyanate-mediated strategy is a powerful tool for appending chemical tags or modifying drug-like small molecules.[13] For example, it has been instrumental in the synthesis of potent and orally bioavailable antagonists for the TRPV1 receptor, a key target in pain management research.[1]

Safety, Handling, and Storage

Isocyanates as a chemical class are hazardous and require strict adherence to safety protocols.[15][16] this compound is toxic if inhaled, harmful if swallowed, and causes skin and eye irritation.[3][5] Crucially, it is a respiratory and skin sensitizer, meaning repeated exposure can lead to severe allergic reactions or asthma-like symptoms.[3][5]

-

Engineering Controls: All handling must be performed in a well-ventilated area, preferably a certified chemical fume hood, to minimize inhalation exposure.[3][16] Emergency eyewash stations and safety showers must be readily accessible.[5]

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear chemically resistant gloves, such as butyl rubber. Thin latex or nitrile gloves are not suitable.

-

Eye Protection: Chemical safety goggles or a full-face shield are mandatory.[5]

-

Respiratory Protection: In case of inadequate ventilation or for spill response, a full-face respirator with an appropriate organic vapor cartridge or a self-contained breathing apparatus (SCBA) is required.[3][15][17]

-

Skin Protection: Wear a lab coat or chemical-resistant apron.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area under an inert atmosphere (e.g., nitrogen).[5] It must be stored away from incompatible materials such as water, acids, strong bases, alcohols, and amines.[3][5]

-

First Aid:

-

Inhalation: Move the person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[3]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

-

Conclusion

This compound is a valuable but challenging reagent. Its thermal sensitivity makes understanding its boiling point behavior under reduced pressure a non-negotiable prerequisite for its successful purification and use. By employing the principles and protocols outlined in this guide—from validated vacuum distillation techniques to stringent safety and handling procedures—researchers can confidently and safely leverage the synthetic power of this compound to advance their work in drug discovery and chemical innovation.

References

-

GUIDE TO HANDLING ISOCYANATES. Safe Work Australia. [Link]

-

Isocyanates technical fact sheet. SafeWork NSW. [Link]

-

Safety aspects of handling isocyanates in urethane foam production. IChemE. [Link]

-

This compound at best price in Vasai by Zarlish Polychemicals Private Limited. IndiaMART. [Link]

-

Isocyanates – A family of chemicals. Transport Canada. [Link]

-

Micro-boiling point measurement. University of Calgary. [Link]

-

14.6 Boiling Water at Reduced Pressure. Purdue University. [Link]

-

Pressure vs Temperature (boiling point). Across International. [Link]

-

Boiling Water at Reduced Pressure. Chemistry LibreTexts. [Link]

-

Boiling point. Wikipedia. [Link]

-

This compound. Oakwood Chemical. [Link]

-

This compound - High purity. Georganics. [Link]

- Process for the synthesis of isocyanates and of isocyanate derivatives.

-

A Versatile Isocyanate-Mediated Strategy for Appending Chemical Tags onto Drug-Like Small Molecules. ACS Bio Med Chem Au via PMC - NIH. [Link]

-

The discovery of new isocyanide-based multi-component reactions. University of Groningen research portal. [Link]

Sources

- 1. This compound 97 1592-00-3 [sigmaaldrich.com]

- 2. indiamart.com [indiamart.com]

- 3. fishersci.com [fishersci.com]

- 4. icheme.org [icheme.org]

- 5. synquestlabs.com [synquestlabs.com]

- 6. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. This compound [oakwoodchemical.com]

- 8. Boiling Water At Reduced Pressure [chemed.chem.purdue.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Boiling point - Wikipedia [en.wikipedia.org]

- 11. This compound(1592-00-3) 1H NMR spectrum [chemicalbook.com]

- 12. PHENYL ISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 13. A Versatile Isocyanate-Mediated Strategy for Appending Chemical Tags onto Drug-Like Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 14. research.rug.nl [research.rug.nl]

- 15. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 16. safework.nsw.gov.au [safework.nsw.gov.au]

- 17. Isocyanates – A family of chemicals [tc.canada.ca]

A Technical Guide to the Physicochemical Characterization of 2-Bromophenyl Isocyanate

This guide provides an in-depth analysis of two critical physicochemical properties of 2-bromophenyl isocyanate (CAS No. 1592-00-3): density and refractive index. Intended for researchers, scientists, and professionals in drug development and chemical synthesis, this document outlines the theoretical basis for these properties, presents established values, and details the experimental protocols for their precise measurement. The causality behind experimental choices and the integration of robust safety protocols are emphasized to ensure data integrity and operator safety.

Introduction to this compound

This compound is an aromatic organic compound featuring a bromine atom and an isocyanate functional group (-N=C=O) attached to a benzene ring. This highly reactive isocyanate group makes it a valuable intermediate in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and polymers. Its utility in creating urea, carbamate, and other derivatives is of significant interest in medicinal chemistry for the development of novel therapeutic agents.[1] Accurate characterization of its physical properties is paramount for its application in synthesis, ensuring correct molar calculations, predicting reaction kinetics, and maintaining process safety.

Core Physicochemical Properties

The density and refractive index are fundamental physical constants that provide insights into the substance's purity, composition, and molecular structure.

Density

Density (ρ) is the mass of a substance per unit volume. For this compound, a liquid at standard conditions, this property is crucial for accurate volumetric dispensing in laboratory and industrial settings. The accepted density for this compound is 1.607 g/mL at 25 °C .[1][2][3]

Refractive Index

The refractive index (n) of a substance is a dimensionless number that describes how fast light travels through it. It is a highly sensitive measure of a substance's purity and is temperature and wavelength-dependent. The standard measurement is typically taken at 20°C using the sodium D-line (589.3 nm), denoted as n20/D. For this compound, the literature value for the refractive index is 1.5838 (n20/D) .[1][2][4]

Data Summary Table

| Property | Value | Conditions | Source(s) |

| Chemical Name | This compound | - | [5] |

| CAS Number | 1592-00-3 | - | [1] |

| Molecular Formula | C₇H₄BrNO | - | [5] |

| Molecular Weight | 198.02 g/mol | - | [1] |

| Appearance | Clear colorless to yellow liquid | - | [5] |

| Density | 1.607 g/mL | at 25 °C | [1][2][3] |

| Refractive Index | 1.5838 | at 20 °C (D-line) | [1][2][4] |

Experimental Determination of Physicochemical Properties

The following sections provide detailed, field-proven methodologies for the experimental verification of the density and refractive index of this compound. The rationale behind the choice of instrumentation and procedural steps is explained to ensure a self-validating system of measurement.

Workflow for Physicochemical Characterization

The overall workflow for determining the density and refractive index is depicted below. This process emphasizes initial safety assessment and instrument calibration as critical prerequisites to accurate measurement.

Caption: Workflow for determining density and refractive index.

Density Determination using a Pycnometer

Rationale: The pycnometer method is a highly precise technique for determining the density of liquids. It relies on accurately measuring the mass of a precisely known volume of the liquid. The fixed volume of the pycnometer, determined by calibration with a reference liquid of known density (e.g., deionized water), allows for a very accurate density calculation of the sample liquid.

Experimental Protocol:

-

Preparation: Thoroughly clean a pycnometer with a suitable solvent (e.g., acetone) and dry it completely. Allow it to equilibrate to the ambient temperature of the analytical balance.

-

Mass of Empty Pycnometer: Weigh the dry, empty pycnometer with its stopper on an analytical balance. Record this mass as m₁.[6]

-

Calibration with Deionized Water: Fill the pycnometer with deionized water, ensuring no air bubbles are trapped. Insert the stopper, allowing excess water to exit through the capillary. Carefully dry the exterior of the pycnometer and weigh it. Record this mass as m₂.

-

Temperature Measurement: Measure and record the temperature of the water (T).

-

Volume Calculation: Determine the volume of the pycnometer (Vp) using the density of water (ρwater) at the measured temperature from standard tables.

-

Vp = (m₂ - m₁) / ρwater(T)

-

-

Sample Measurement: Empty and thoroughly dry the pycnometer. Fill it with this compound, taking care to avoid air bubbles and ensuring the liquid is at the desired measurement temperature (25 °C). Insert the stopper and dry the exterior.

-

Mass of Pycnometer with Sample: Weigh the pycnometer filled with the sample and record this mass as m₃.

-

Density Calculation: Calculate the density of the this compound (ρsample).

-

ρsample = (m₃ - m₁) / Vp

-

Refractive Index Measurement using an Abbe Refractometer

Rationale: The Abbe refractometer is the standard instrument for measuring the refractive index of liquids.[2][7] It operates on the principle of total internal reflection at the interface between a prism of high refractive index and the sample.[7] The instrument is designed to measure the critical angle of this interface, from which the refractive index of the sample is determined. Modern Abbe refractometers have built-in thermometers and compensators to correct for dispersion, allowing for a direct reading of the refractive index at the sodium D-line.

Experimental Protocol:

-

Instrument Calibration: Turn on the refractometer and its light source. Ensure the prism surfaces are clean. Calibrate the instrument by placing a few drops of a standard liquid with a known refractive index (e.g., distilled water, n20/D = 1.3330) onto the measuring prism.[8]

-

Sample Application: Open the prism assembly. Using a clean pipette, place 2-3 drops of this compound onto the surface of the measuring (lower) prism. Do not touch the prism with the pipette tip to avoid scratching it.[2]

-

Measurement: Close the illuminating (upper) prism gently but firmly. The liquid sample will spread to form a thin film.

-

Observation: Look through the eyepiece and turn the coarse adjustment knob until the field of view shows a distinct light and dark region.

-

Sharpening the Boundary: If a colored band is visible at the boundary, turn the dispersion correction knob until the boundary becomes a sharp, achromatic line.[2]

-

Reading: Adjust the measurement knob to align the sharp boundary line precisely with the center of the crosshairs in the eyepiece.

-

Data Recording: Read the refractive index value from the instrument's scale. Record the temperature from the built-in thermometer.

Safety and Handling of this compound

Trustworthiness through Safety: Isocyanates are a class of highly reactive compounds that require stringent safety protocols. Adherence to these protocols is non-negotiable for ensuring operator safety and experimental validity.

Core Hazards:

-

Respiratory Sensitizer: this compound is toxic if inhaled and may cause allergy or asthma-like symptoms.[4][9] Inhalation can lead to respiratory sensitization, where subsequent exposure to even minute concentrations can trigger a severe asthmatic reaction.

-

Skin and Eye Irritant: The compound causes skin irritation and serious eye irritation.[4][9] It may also cause an allergic skin reaction (dermatitis).[10]

-

Moisture Sensitivity: Isocyanates react with water (including moisture in the air) to form unstable carbamic acids, which then decompose to form an amine and carbon dioxide gas. This can lead to pressure buildup in sealed containers.[9]

Mandatory Handling Procedures:

-

Ventilation: All handling of this compound must be performed within a certified chemical fume hood to prevent inhalation of vapors.[3][11]

-

Personal Protective Equipment (PPE):

-

Gloves: Wear chemical-resistant gloves (e.g., nitrile or neoprene).[3] Latex gloves are not recommended.[3]

-

Eye Protection: Chemical safety goggles and a face shield are required.[9]

-

Lab Coat: A lab coat must be worn to protect against skin contact.

-

Respiratory Protection: In case of inadequate ventilation or potential for aerosol generation, a respirator with an appropriate organic vapor cartridge is necessary.

-

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with moisture.[9]

-

Spill and Waste Disposal: In case of a spill, absorb with an inert material and dispose of as hazardous waste. Do not use water for cleanup. All waste containing this compound must be disposed of according to institutional and local regulations for hazardous chemical waste.

Conclusion

The density and refractive index of this compound are well-defined physical constants that are essential for its effective use in chemical research and development. This guide has provided these established values and detailed the authoritative experimental procedures for their verification. By integrating a deep understanding of the underlying principles with rigorous, safety-conscious experimental design, researchers can ensure the generation of accurate and reliable data, thereby upholding the highest standards of scientific integrity.

References

-

Scribd. (n.d.). Abbe Refractometer: Principles and Use. Retrieved from [Link][2]

-

Health and Safety Authority. (n.d.). Safe Use of Di-Isocyanates. Retrieved from [Link][3]

-

Reddit. (2021, February 5). Safety measures for working with isocyanate. Retrieved from [Link][11]

-

Scribd. (n.d.). Density Determination Using Pycnometer. Retrieved from [Link][1]

-

Course Hero. (n.d.). 1 density determination by pycnometer. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). This compound. Retrieved from [Link][4]

-

University of Arizona. (n.d.). Lab 2: Refractive Index and Snell's Law. Retrieved from [Link][7]

-

Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.). Abbe's Refractometer (Procedure). Retrieved from [Link][8]

-

University of Utah. (2008, February 24). Pycnometer. Retrieved from [Link][6]

-

Safe Work Australia. (2020, July). Guide to handling isocyanates. Retrieved from [Link][10]

Sources

- 1. scribd.com [scribd.com]

- 2. scribd.com [scribd.com]

- 3. new.calderdale.gov.uk [new.calderdale.gov.uk]

- 4. fishersci.com [fishersci.com]

- 5. This compound - Safety Data Sheet [chemicalbook.com]

- 6. che.utah.edu [che.utah.edu]

- 7. wp.optics.arizona.edu [wp.optics.arizona.edu]

- 8. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 9. synquestlabs.com [synquestlabs.com]

- 10. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 11. reddit.com [reddit.com]

A Technical Guide to the Solubility and Solvent Compatibility of 2-Bromophenyl Isocyanate for Research Applications

Introduction: Understanding 2-Bromophenyl Isocyanate

This compound (CAS No. 1592-00-3) is a valuable reagent in synthetic chemistry, particularly in the development of pharmaceuticals and agrochemicals where it serves as a key building block for introducing the 2-bromophenylurea or related functionalities.[1][2] Its utility is derived from the highly reactive isocyanate (-N=C=O) group attached to a brominated aromatic ring.[3] However, this same reactivity dictates its handling, storage, and, most critically, its solubility characteristics.

This guide provides an in-depth analysis of the solubility of this compound, moving beyond simple data reporting to explain the underlying chemical principles that govern its behavior in different solvent systems. For researchers, particularly in drug development, a thorough understanding of its solvent compatibility is paramount to ensure reaction success, purity of products, and laboratory safety.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1592-00-3 | [4][5] |

| Molecular Formula | C₇H₄BrNO | [1][4] |

| Molecular Weight | 198.02 g/mol | [1][4] |

| Physical State | Liquid | [4] |

| Appearance | Clear, colorless to pale yellow liquid | [1][6] |

| Density | 1.607 g/mL at 25 °C | [1][4] |

| Boiling Point | 91-92 °C @ 5 mmHg | [4] |

| Flash Point | 108 °C (226.4 °F) - closed cup | |

| Refractive Index | ~1.5838 at 20 °C |

The Primacy of Reactivity in Solvent Selection

The solubility of this compound cannot be discussed without first addressing its chemical reactivity. The isocyanate functional group is a potent electrophile. The carbon atom in the -N=C=O moiety is highly susceptible to nucleophilic attack. This intrinsic property means that this compound does not simply dissolve in many common solvents; it reacts with them.

This is particularly true for protic solvents , which contain acidic protons, most commonly in the form of hydroxyl (-OH) or amine (-NH) groups.[7] Contact with such solvents leads to an irreversible chemical reaction, consuming the isocyanate and forming new products like urethanes (from alcohols) or ureas (from amines).[3] Therefore, these solvents are fundamentally incompatible for applications where the isocyanate moiety must be preserved.[4][5]

Caption: Irreversible reaction of this compound with protic solvents.

For any application requiring the dissolution of this compound, the use of aprotic solvents is mandatory. These solvents lack acidic protons and are therefore generally inert to the isocyanate group.[8] However, it is crucial to use anhydrous (dry) grades of these solvents, as even trace amounts of water can cause the isocyanate to hydrolyze into an amine, releasing carbon dioxide gas.[3][5] This can lead to pressure buildup in sealed containers.[9]

The following workflow provides a logical framework for solvent selection.

Caption: Decision workflow for selecting a compatible solvent.

Solubility Profile of this compound

Specific quantitative solubility data for this compound is not widely published in scientific literature or safety data sheets.[1][4] One supplier notes its solubility in water as "very low," which is an expected characteristic but also an understatement of its reactive nature with water.[1]

Based on its chemical structure—a moderately polar aromatic compound—a qualitative solubility profile can be predicted. It is expected to be miscible or highly soluble in a range of common anhydrous aprotic organic solvents.

Table 2: Predicted Qualitative Solubility and Compatibility Profile

| Solvent Class | Example Solvents | Predicted Solubility | Compatibility Note |

| Protic Solvents | Water, Methanol, Ethanol, Isopropanol | REACTIVE | Fundamentally incompatible. Will react to form amines/ureas.[3][4][5] |

| Aprotic Polar | Tetrahydrofuran (THF), Dichloromethane (DCM), Chloroform, Acetone, Acetonitrile (MeCN), Dimethylformamide (DMF) | Miscible / Highly Soluble | Preferred solvents. Must be anhydrous. |

| Aromatic | Toluene, Benzene, Xylenes | Miscible / Highly Soluble | Excellent choices for inert reaction media. Must be anhydrous. |

| Ethers | Diethyl Ether | Soluble | A related compound, 4-bromophenyl isocyanate, is very slightly soluble. Must be anhydrous. |

| Alkanes | Hexanes, Heptane | Sparingly Soluble to Soluble | Lower polarity may limit high concentration solutions. |

Experimental Protocol for Solubility Determination

Given the lack of published quantitative data, researchers must often determine the solubility of this compound in their specific solvent system of interest. The following protocol outlines a reliable method for determining approximate solubility at room temperature.

Objective: To determine the solubility of this compound in a selected anhydrous aprotic solvent (e.g., Toluene).

Guiding Principle: This method uses incremental addition of the solute to a fixed volume of solvent to visually identify the saturation point. This is a safe and practical approach for reactive compounds, avoiding solvent evaporation which can be hazardous.[10]

Methodology:

-

Preparation and Safety:

-

All operations must be conducted in a certified chemical fume hood.[4][5]

-

Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[4]

-

Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon) to eliminate moisture.

-

-

Materials:

-

This compound

-

Anhydrous solvent of choice (e.g., Toluene)

-

Dry volumetric flask or graduated cylinder

-

Dry magnetic stir bar and stir plate

-

Gas-tight microliter syringe

-

-

Procedure:

-

Dispense a precise volume (e.g., 10.0 mL) of the anhydrous solvent into the flask containing a stir bar.

-

Seal the flask with a septum and place it on the magnetic stir plate. Begin gentle stirring. If desired, maintain a slight positive pressure of an inert gas.

-

Using the gas-tight syringe, carefully add a small, known volume of this compound (e.g., 10 µL) to the stirring solvent.

-

Observe the solution. The isocyanate, being a liquid, should dissolve completely.

-

Continue adding the isocyanate in small, precise increments (e.g., 10-20 µL at a time), allowing the solution to fully homogenize after each addition.

-

The saturation point is reached when the last added droplet of isocyanate fails to dissolve, resulting in a persistent cloudiness or the formation of a distinct second liquid phase.

-

Record the total volume of this compound added.

-

-

Calculation and Reporting:

-

Calculate the total mass of isocyanate added using its density (approx. 1.607 g/mL).[4]

-

Mass (mg) = Total Volume (µL) × 1.607 (mg/µL)

-

-

Express the solubility as mass per unit volume (e.g., mg/mL) or moles per liter (mol/L).

-

Solubility (mg/mL) = Total Mass (mg) / Volume of Solvent (mL)

-

-

Safe Handling, Storage, and Disposal

Handling: Due to its toxicity (harmful if swallowed, toxic if inhaled) and irritant properties, this compound must be handled with care in a well-ventilated area, preferably a fume hood.[4][5] Avoid contact with skin and eyes and prevent inhalation of vapors.[4]

Storage: The compound is moisture-sensitive.[5] It should be stored in a tightly sealed container under an inert gas (nitrogen or argon).[4] For long-term stability, refrigeration at 2-8 °C is recommended.[4]

Disposal: Dispose of waste material and empty containers in accordance with local, regional, and national regulations. Typically, this involves treatment by a licensed disposal company, potentially through incineration with a combustible solvent in a properly equipped facility.[11]

Conclusion

The solubility of this compound is fundamentally governed by its high reactivity. The key takeaway for any scientist or researcher is that its use is restricted to anhydrous aprotic solvents to prevent degradation and unwanted side reactions. While quantitative data is scarce, its solubility is predicted to be high in common inert organic solvents like toluene, THF, and dichloromethane. When precise solubility values are required for process development or reaction optimization, they must be determined empirically using a careful, safety-conscious experimental protocol.

References

-

IndiaMART. (n.d.). This compound. Retrieved from [Link]

-

Georganics. (n.d.). This compound - High purity. Retrieved from [Link]

-

3M. (2022). Safety Data Sheet. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Protic solvents – Knowledge and References. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Bromophenyl isocyanate. Retrieved from [Link]

-

Roberts, J. M., & Liu, Y. (2019). Solubility and solution-phase chemistry of isocyanic acid, methyl isocyanate, and cyanogen halides. Atmospheric Chemistry and Physics, 19(7), 4419–4437. [Link]

-

Jordi Labs. (n.d.). Solubility for Common Extractable Compounds. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 1592-00-3). Retrieved from [Link]

-

The Organic Chemistry Tutor. (2018, April 30). Polar Protic Solvents and Polar Aprotic Solvents For SN1 & SN2 Reactions [Video]. YouTube. [Link]

-

Wikipedia. (n.d.). Isocyanate. Retrieved from [Link]

-

PubChem. (n.d.). Isopropanol. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 2-(2-Bromophenyl)ethanol. Retrieved from [Link]

Sources

- 1. m.indiamart.com [m.indiamart.com]

- 2. This compound - High purity | EN [georganics.sk]

- 3. Isocyanate - Wikipedia [en.wikipedia.org]

- 4. synquestlabs.com [synquestlabs.com]

- 5. fishersci.com [fishersci.com]

- 6. L12521.03 [thermofisher.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 11. chemicalbook.com [chemicalbook.com]

Introduction: The Strategic Importance of 2-Bromophenyl Isocyanate

An In-Depth Technical Guide to 2-Bromophenyl Isocyanate: Synthesis, Reactivity, and Applications

This compound is an aromatic organic compound featuring a bromine atom and an isocyanate group attached to a benzene ring at positions 1 and 2, respectively.[1][2] Its chemical formula is C₇H₄BrNO.[1][3] This molecule serves as a highly valuable and versatile reagent in organic synthesis, particularly within the realms of medicinal chemistry and materials science. The utility of this compound stems from the distinct reactivity of its two functional groups. The electrophilic isocyanate moiety (–N=C=O) readily reacts with a wide range of nucleophiles, while the bromine atom provides a synthetic handle for subsequent cross-coupling reactions, allowing for the construction of complex molecular architectures.

This guide provides a comprehensive overview for researchers and drug development professionals, detailing the synthesis, structural characterization, chemical reactivity, and key applications of this compound, with an emphasis on the causality behind experimental choices and protocols grounded in established scientific principles.

| Property | Value | Source |

| CAS Number | 1592-00-3 | [1][4] |

| Molecular Formula | C₇H₄BrNO | [1][2][3] |

| Molecular Weight | 198.02 g/mol | [4] |

| Appearance | Clear colorless to yellow liquid | [5] |

| Density | 1.607 g/mL at 25 °C | [4] |

| Boiling Point | 56-58 °C at 0.05 mmHg | [4] |

| Refractive Index | n20/D 1.5838 | [4] |

| SMILES String | Brc1ccccc1N=C=O | [4] |

| InChI Key | GOOVAYJIVMBWPP-UHFFFAOYSA-N | [2][4] |

Synthesis of this compound

The preparation of aryl isocyanates can be achieved through several synthetic routes. The most common industrial method is the phosgenation of the corresponding primary amine.[6][7][8] An alternative, often preferred in laboratory settings to avoid the use of highly toxic phosgene, is the Curtius rearrangement of an acyl azide.[9][10][11]

Method 1: Phosgenation of 2-Bromoaniline

This industrial-scale method involves the reaction of a primary amine, in this case, 2-bromoaniline, with phosgene (COCl₂) or a phosgene equivalent like triphosgene.[6][12][13] The reaction typically proceeds in two stages: a "cold phosgenation" at low temperatures to form a carbamoyl chloride intermediate, followed by a "hot phosgenation" at elevated temperatures to eliminate HCl and form the isocyanate.[8]

Causality of Experimental Design: The use of an inert solvent like toluene or o-dichlorobenzene is crucial to prevent side reactions with the highly reactive phosgene and the isocyanate product.[8] The two-temperature-stage approach maximizes yield by controlling the reaction pathway; low temperatures favor the formation of the intermediate and minimize the formation of urea byproducts, while higher temperatures are required for the final elimination step.[8]

Caption: Generalized workflow for the synthesis of this compound via phosgenation.

Method 2: Curtius Rearrangement

The Curtius rearrangement is a powerful laboratory-scale method for converting a carboxylic acid into an isocyanate with one fewer carbon atom.[11][14] The process begins with the conversion of 2-bromobenzoic acid to its corresponding acyl azide, which then undergoes thermal or photochemical rearrangement to yield this compound with the loss of nitrogen gas.[9][10]

Causality of Experimental Design: This method is favored for its milder conditions and avoidance of phosgene. The key step is the formation of the acyl azide, often achieved by reacting an activated carboxylic acid (like an acyl chloride) with an azide source such as sodium azide (NaN₃).[11] The subsequent rearrangement is a concerted process where the phenyl group migrates as nitrogen gas is expelled, ensuring high efficiency and retention of configuration at the migrating group.[9]

-

Activation of Carboxylic Acid: To a solution of 2-bromobenzoic acid (1 equivalent) in a dry, inert solvent (e.g., dichloromethane) under a nitrogen atmosphere, add oxalyl chloride (1.2 equivalents) and a catalytic amount of DMF. Stir at room temperature for 2-3 hours until gas evolution ceases.

-

Formation of Acyl Azide: Cool the resulting acyl chloride solution to 0 °C. In a separate flask, dissolve sodium azide (1.5 equivalents) in a minimal amount of water and add it to a biphasic solution of the solvent used in step 1. Add the acyl chloride solution dropwise to the vigorously stirred azide solution at 0 °C. Allow the reaction to stir for 1 hour.

-

Extraction and Drying: Separate the organic layer, wash with cold water and brine, and dry over anhydrous sodium sulfate.

-

Rearrangement to Isocyanate: Transfer the dried organic solution containing the acyl azide to a flask equipped with a reflux condenser. Heat the solution gently (typically 60-80 °C) until nitrogen gas evolution is complete. The resulting solution contains the this compound.

-

Purification: The solvent can be carefully removed under reduced pressure, and the crude isocyanate can be purified by vacuum distillation to yield the final product.

Spectroscopic Characterization

Confirming the identity and purity of this compound is achieved through standard spectroscopic techniques.

| Spectroscopic Data | Characteristic Feature | Interpretation |

| Infrared (IR) | Strong, sharp absorption band around 2250-2275 cm⁻¹ | Asymmetric C=N=O stretch of the isocyanate group.[12][15] |

| ¹H NMR (CDCl₃) | Multiplets in the aromatic region (approx. 7.0-7.6 ppm) | Protons on the phenyl ring. The specific shifts and coupling patterns correspond to the ortho-disubstituted pattern.[16] |

| ¹³C NMR (CDCl₃) | Signal around 125-135 ppm | Carbonyl carbon of the isocyanate group. Other signals appear in the aromatic region. |

| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z ≈ 197/199 | Corresponds to the molecular weight of the compound, showing the characteristic isotopic pattern for one bromine atom.[3][16] |

The presence of the intense IR absorption near 2270 cm⁻¹ is the most definitive and readily identifiable feature for confirming the successful synthesis of the isocyanate functionality.[12]

Chemical Reactivity and Applications in Synthesis

The synthetic utility of this compound is dominated by the electrophilic nature of the central carbon in the isocyanate group. It readily undergoes nucleophilic attack by alcohols, amines, and water.[9][10][17] This reactivity is fundamental to its role as a building block in drug discovery.

Reaction with Alcohols: Carbamate Synthesis

Isocyanates react with alcohols to form carbamates (urethanes). This linkage is a common feature in many pharmaceutical compounds.[10][18] The reaction is typically clean and high-yielding and can often be performed at room temperature.[19]

Caption: Reaction of this compound with an alcohol to yield a carbamate.

-

Dissolve this compound (1 equivalent) in anhydrous dichloromethane under a nitrogen atmosphere.

-

Add the desired alcohol (1.05 equivalents) to the solution.

-

If the alcohol is not highly reactive, a catalytic amount of a non-nucleophilic base like dibutyltin dilaurate or DABCO can be added.

-

Stir the reaction at room temperature and monitor its progress by TLC or IR spectroscopy (disappearance of the -NCO peak).

-

Upon completion, remove the solvent under reduced pressure. The crude carbamate can be purified by recrystallization or column chromatography.

Reaction with Amines: Urea Synthesis

The reaction between an isocyanate and a primary or secondary amine is typically rapid and exothermic, yielding a substituted urea.[10][20] This robust reaction is central to the synthesis of many kinase inhibitors and other therapeutic agents, where the urea moiety often acts as a critical hydrogen bond donor/acceptor.[12]

Caption: Reaction of this compound with a primary amine to form a disubstituted urea.

-

Dissolve the desired primary or secondary amine (1 equivalent) in a suitable solvent like acetonitrile or THF.

-

Add a solution of this compound (1 equivalent) in the same solvent dropwise to the amine solution at room temperature.

-

The reaction is often immediate. Stir for 30-60 minutes to ensure completion.

-

The urea product, which is often poorly soluble, may precipitate from the reaction mixture.

-

Collect the solid product by filtration, wash with cold solvent to remove any unreacted starting materials, and dry under vacuum.

Applications in Drug Development

This compound is a valuable reagent for creating libraries of compounds for structure-activity relationship (SAR) studies. It has been utilized in the synthesis of:

-

Dihydroindole urea derivatives. [4]

-

3-carboxamide substituted diphenylureas, which are analogs of kinase inhibitors like sorafenib.[12]

-

Potent and orally bioavailable N,N'-diarylurea antagonists for the CXCR2 chemokine receptor, which is implicated in inflammatory diseases.[4]

-

TRPV1 antagonists, which are being investigated as potential analgesics.[4]

The bromine atom on the phenyl ring is not merely a spectator. It serves as a crucial functional handle for further elaboration of the molecular scaffold, typically through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the introduction of additional diversity elements.

Safety, Handling, and Storage

This compound is a hazardous chemical that requires careful handling in a controlled laboratory environment.

| Hazard Class | GHS Code | Description | Pictogram |

| Acute Toxicity, Inhalation | H331 | Toxic if inhaled | GHS06 (Skull and Crossbones) |